![molecular formula C13H26O6S2 B14731505 2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran CAS No. 6331-40-4](/img/structure/B14731505.png)
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran is a chemical compound with the molecular formula C13H26O6S2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran typically involves the reaction of 4,4-bis(ethylsulfonyl)butanol with tetrahydropyran under specific conditions. The reaction is often catalyzed by acids or bases, depending on the desired yield and purity of the product. Common catalysts include sulfuric acid and sodium hydroxide. The reaction is carried out at elevated temperatures, usually between 80°C and 120°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and consistent product quality. The process may also involve purification steps such as distillation and crystallization to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature50°C - 70°C.
Reduction: Lithium aluminum hydride; reaction temperature0°C - 25°C.
Substitution: Sodium iodide, ammonium chloride; reaction temperature60°C - 80°C.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halide or amine derivatives.
Aplicaciones Científicas De Investigación
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4,4-Bis(methylsulfonyl)butoxy]tetrahydro-2H-pyran
- 2-[4,4-Bis(propylsulfonyl)butoxy]tetrahydro-2H-pyran
- 2-[4,4-Bis(butylsulfonyl)butoxy]tetrahydro-2H-pyran
Uniqueness
2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2H-pyran is unique due to its specific ethylsulfonyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
6331-40-4 |
|---|---|
Fórmula molecular |
C13H26O6S2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
2-[4,4-bis(ethylsulfonyl)butoxy]oxane |
InChI |
InChI=1S/C13H26O6S2/c1-3-20(14,15)13(21(16,17)4-2)9-7-11-19-12-8-5-6-10-18-12/h12-13H,3-11H2,1-2H3 |
Clave InChI |
OMCGTZJAWXHIGX-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C(CCCOC1CCCCO1)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


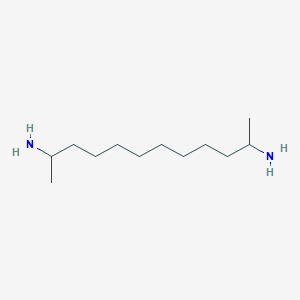
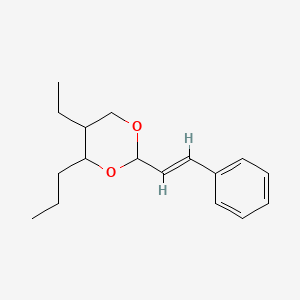



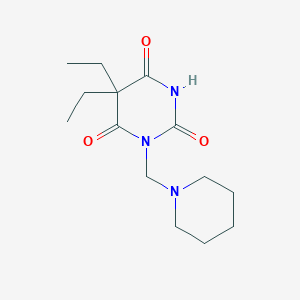
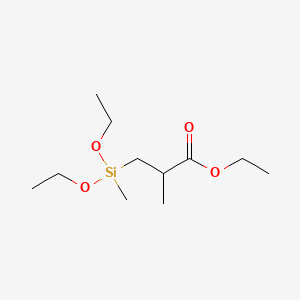
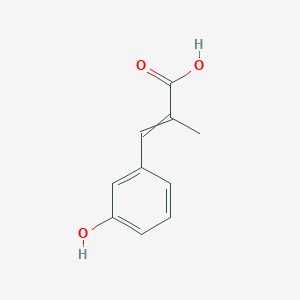
![[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea](/img/structure/B14731475.png)
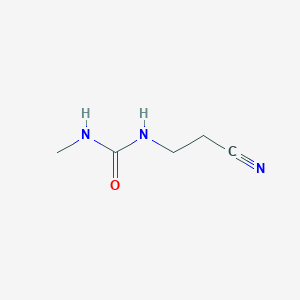
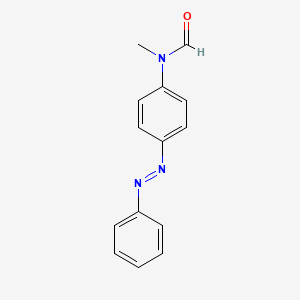
![Didecyl 2-[(3-methylphenyl)methyl]butanedioate](/img/structure/B14731480.png)
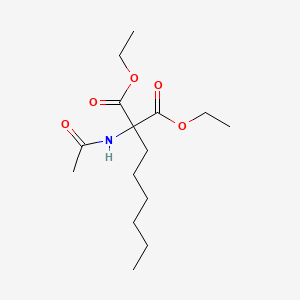
![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)
